2,3-Dibromohexane

Organic Synthesis Physical Property Purification

2,3-Dibromohexane (CAS 6423-02-5) is a vicinal dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol. It is typically supplied as a mixture of diastereomers , possessing two chiral centers at the C2 and C3 positions.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 6423-02-5
Cat. No. B1593665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromohexane
CAS6423-02-5
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCCCC(C(C)Br)Br
InChIInChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3
InChIKeyCHNCACSQVNDLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromohexane (CAS 6423-02-5) Technical Baseline for Research Procurement


2,3-Dibromohexane (CAS 6423-02-5) is a vicinal dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol [1]. It is typically supplied as a mixture of diastereomers , possessing two chiral centers at the C2 and C3 positions [2]. Key physical properties, as documented by authoritative databases, include a density of 1.581 g/mL at 25 °C, a refractive index of n20/D 1.503, a boiling point of 90 °C at 16 mmHg, and a flash point of 113 °C [3][4].

2,3-Dibromohexane: Why Generic Substitution with Other Dibromohexanes Fails in Precise Applications


The substitution of 2,3-dibromohexane (CAS 6423-02-5) with other dibromohexane isomers is not chemically valid due to significant differences in physical properties and reactivity profiles. These differences, which are quantifiable, directly impact critical experimental parameters such as purification methods, reaction kinetics, and stereochemical outcomes . The term 'dibromohexane' encompasses multiple structural isomers, each with a distinct CAS number and property set [1]. For instance, 1,6-dibromohexane, a terminal alkyl halide, exhibits a drastically different boiling point and density [2][3], while 2,3-dibromopentane, a lower homolog, demonstrates a significant variance in density [4]. Simply ordering a 'dibromohexane' without specifying the CAS number can lead to procurement of an incorrect isomer, which can invalidate research reliant on specific stereochemistry or physical properties.

Quantitative Differentiation Evidence for 2,3-Dibromohexane (CAS 6423-02-5) Against Closest Analogs


Density and Boiling Point Differentiation from 1,6-Dibromohexane (CAS 629-03-8)

2,3-Dibromohexane (CAS 6423-02-5) exhibits a markedly lower boiling point and slightly different density compared to its terminal isomer, 1,6-dibromohexane (CAS 629-03-8). These property differences are critical for purification by distillation and for reactions where boiling point dictates solvent choice or reaction temperature [1].

Organic Synthesis Physical Property Purification

Regioisomeric Reactivity Distinction in Elimination and Substitution Reactions

The vicinal dibromide structure of 2,3-dibromohexane dictates its reactivity towards elimination and substitution pathways, which are fundamentally different from those of geminal or terminal dibromoalkanes [1]. While specific quantitative kinetic data for 2,3-dibromohexane is not available in the open literature, its classification as a secondary alkyl halide (due to the C2 and C3 positions) places it in a distinct reactivity class compared to primary alkyl halides like 1,6-dibromohexane [2].

Reaction Mechanism Organic Synthesis Selectivity

Density and Chain Length Differentiation from Lower Homolog 2,3-Dibromopentane (CAS 5398-25-4)

2,3-Dibromohexane (C6) has a significantly lower density than its shorter-chain homolog, 2,3-dibromopentane (C5). This property difference is crucial for workup procedures involving liquid-liquid extractions or density-based separations [1].

Organic Synthesis Physical Property Separations

Stereochemical Complexity as a Diastereomeric Mixture

2,3-Dibromohexane (CAS 6423-02-5) is commonly procured as a mixture of diastereomers (specifically, the (2R,3R), (2S,3S) and meso-(2R,3S) forms) . This inherent stereochemical complexity distinguishes it from achiral dibromoalkanes like 1,6-dibromohexane. While the mixture does not rotate plane-polarized light, the presence of these stereoisomers has implications for chromatography, as diastereomers are separable on standard achiral columns [1], and for further chiral synthesis.

Stereochemistry Chiral Synthesis Analytical Chemistry

Validated Research and Industrial Applications for 2,3-Dibromohexane (CAS 6423-02-5)


Stereochemical Probe in Organic Chemistry Education and Research

2,3-Dibromohexane serves as an excellent model compound for illustrating and investigating stereochemical principles. As a mixture of diastereomers with two chiral centers, it is used in academic exercises to teach concepts of enantiomers, diastereomers, and meso compounds [1]. This application stems directly from the compound's inherent stereochemical complexity, a feature not shared by achiral alternatives like 1,6-dibromohexane.

Precursor in Elimination Reactions to Synthesize Alkynes

As a vicinal dibromide, 2,3-dibromohexane is a classic substrate for double dehydrohalogenation reactions to form alkynes. Its use in synthetic exercises to produce hex-2-yne or hex-1-yne is well-documented [2]. This application leverages its specific regio- and stereochemistry, which are prerequisites for these transformations, distinguishing it from non-vicinal isomers like 1,6-dibromohexane that are unsuitable for this pathway.

Intermediate for Synthesis of Complex Molecules

2,3-Dibromohexane is employed as a versatile intermediate in organic synthesis, used to prepare other compounds like 3-bromohexane or as a building block in more complex target molecules . Its value as an intermediate is tied to its specific substitution pattern, enabling synthetic routes that are inaccessible to other dibromohexane isomers.

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